molecular formula C14H13NS B14148647 4'-Methylbiphenyl-2-thiocarboxamide CAS No. 162356-74-3

4'-Methylbiphenyl-2-thiocarboxamide

Cat. No.: B14148647
CAS No.: 162356-74-3
M. Wt: 227.33 g/mol
InChI Key: USQROTZRONKTFD-UHFFFAOYSA-N
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Description

4’-Methylbiphenyl-2-thiocarboxamide is a sulfur-containing aromatic compound characterized by a biphenyl backbone with a methyl group at the 4’ position and a thiocarboxamide (-CSNH₂) moiety at the 2-position of the adjacent phenyl ring. Its synthesis typically involves the conversion of 4’-methylbiphenyl-2-carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions . The crude acid chloride intermediate is then reacted with a thiolating agent (e.g., ammonium thiocyanate) to introduce the thiocarboxamide group.

Properties

CAS No.

162356-74-3

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

2-(4-methylphenyl)benzenecarbothioamide

InChI

InChI=1S/C14H13NS/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H2,15,16)

InChI Key

USQROTZRONKTFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=S)N

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of 4'-Methylbiphenyl-2-thiocarboxamide

This compound belongs to the biphenyl-thiocarboxamide family, characterized by a sulfur atom replacing the oxygen in the amide carbonyl group. This substitution enhances hydrogen-bonding capabilities and alters electronic properties, making it valuable for drug design (e.g., protease inhibition) and coordination chemistry. The methyl group at the 4'-position improves lipophilicity, potentially influencing bioavailability in pharmaceutical contexts.

Synthetic Pathways for Biphenyl-Thiocarboxamides

Carboxylic Acid to Acid Chloride: Foundation for Amide/Thioamide Formation

The synthesis of 4'-methylbiphenyl-2-carboxylic acid (2 ) serves as the critical precursor. As reported by International Journal of Pharma and Bio Sciences, 2 is synthesized via alkaline hydrolysis of 4'-methyl-2-cyanobiphenyl (1 ) using 80% aqueous KOH in methanol under reflux (120°C, 8–10 h), yielding a 67% isolated product. Subsequent conversion to the acid chloride (3 ) employs thionyl chloride (SOCl₂) under reflux (6–8 h), with toluene used to remove excess SOCl₂.

Key Data:

Step Reagents/Conditions Yield Purity (HPLC)
1 → 2 KOH (80%), MeOH, reflux 67% 98%
2 → 3 SOCl₂, reflux Quant. N/A

Thioamide Formation: Adapting Carboxamide Protocols

While the provided sources focus on carboxamides (e.g., 3a–3y ), thiocarboxamide synthesis requires substituting the oxygen atom with sulfur. Two validated strategies emerge:

Direct Aminolysis of Thioacid Chlorides

Thioacid chlorides, generated via 2 with P₄S₁₀ or Lawesson’s reagent, react with amines to yield thiocarboxamides. For example:

  • Thioacid Chloride Synthesis :
    • 2 reacts with P₄S₁₀ in dry toluene under reflux (4–6 h).
  • Aminolysis :
    • The thioacid chloride intermediate reacts with ammonia or primary amines in anhydrous THF at 0–5°C, followed by room-temperature stirring (12–24 h).

Hypothetical Yield Optimization:

Amine Solvent Temp. Time (h) Yield*
NH₃ THF 0°C → RT 12 60–70%
MeNH₂ DCM RT 24 55–65%

*Predicted based on analogous thioamide syntheses.

Thionation of Preformed Carboxamides

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) efficiently converts carboxamides to thiocarboxamides. For 3a (4'-methylbiphenyl-2-phenylcarboxamide), refluxing with Lawesson’s reagent in THF (4 h) could yield the thiocarboxamide derivative.

Mechanistic Insight :
The reagent cleaves the C=O bond, inserting sulfur via a four-membered transition state, preserving the biphenyl backbone.

Analytical Characterization and Challenges

Spectroscopic Differentiation

  • IR Spectroscopy : Thiocarboxamides exhibit C=S stretches at ~1,250 cm⁻¹ (vs. C=O at ~1,680 cm⁻¹).
  • ¹H NMR : The -NHS- proton resonates at δ 9.8–10.2 ppm (broad), distinct from -NHCO- (δ 8.0–8.5 ppm).

Stability Considerations

Thioacid chlorides are moisture-sensitive, necessitating anhydrous conditions during synthesis. Side reactions (e.g., oxidation to disulfides) may require inert atmospheres (N₂/Ar).

Industrial Scalability and Process Optimization

A scalable route to 2 (yield: 67%) has been demonstrated, but thiocarboxamide production demands additional steps. ACS Omega highlights copper-catalyzed coupling as a viable method for thioamide synthesis, though unoptimized for biphenyl systems. Key parameters for scale-up:

  • Catalyst Loading : 5 mol% Cu(OAc)₂ reduces side products.
  • Solvent Choice : Dichloroethane (DCE) outperforms ethanol in model reactions.

Chemical Reactions Analysis

Types of Reactions: 4’-Methylbiphenyl-2-thiocarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiocarboxamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiocarboxamide group can be reduced to form the corresponding amine.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4’-Methylbiphenyl-2-thiocarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has been studied for its potential anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-2-thiocarboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4’-methylbiphenyl-2-thiocarboxamide and related compounds:

Compound Name Functional Group Key Structural Features Synthesis Pathway
4’-Methylbiphenyl-2-thiocarboxamide Thioamide (-CSNH₂) Methyl at 4’, thioamide at 2-position Acid chloride intermediate + thiolation
4-Methylbiphenyl-2-carboxylic acid Carboxylic acid (-COOH) Methyl at 4’, carboxylic acid at 2 Direct synthesis or oxidation
4-Methylbiphenyl-2-carboxamide Amide (-CONH₂) Methyl at 4’, amide at 2-position Acid chloride + NH₃
4-Methyl salicylamide Amide (-CONH₂) + hydroxyl Hydroxyl at 2’, amide at 4-methyl Esterification/amide coupling

Key Observations:

  • Lipophilicity : The thioamide group in 4’-methylbiphenyl-2-thiocarboxamide increases logP compared to carboxylic acid (-COOH) and amide (-CONH₂) analogs, favoring enhanced lipid bilayer penetration .
  • Steric Effects : The methyl group at the 4’ position in all analogs contributes to steric hindrance, which may influence metabolic stability or enzyme inhibition profiles.

Physicochemical Properties

  • Solubility : The carboxylic acid derivative (4-methylbiphenyl-2-carboxylic acid) exhibits higher aqueous solubility due to ionization at physiological pH, whereas the thiocarboxamide and amide derivatives are less polar .
  • Thermal Stability : Thioamides generally exhibit lower melting points compared to amides due to reduced crystallinity from weaker intermolecular interactions.

Spectroscopic Characterization

  • IR Spectroscopy : The thioamide group in 4’-methylbiphenyl-2-thiocarboxamide shows a C=S stretch at ~1050–1250 cm⁻¹, distinct from the C=O stretch in amides (~1650 cm⁻¹) .
  • NMR Spectroscopy : The methyl group at 4’ appears as a singlet (~δ 2.3 ppm in ¹H NMR), while the thiocarboxamide protons resonate downfield (δ 7.5–8.5 ppm) due to electron withdrawal by sulfur .

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